REACTION_CXSMILES
|
[Li].[C:2]([C:6]#[CH:7])([CH3:5])([CH3:4])[CH3:3].[CH:8]([CH:10]=[CH2:11])=[O:9].C(O)(C)C>O1CCCC1>[CH3:3][C:2]([CH3:5])([CH3:4])[C:6]#[C:7][CH:8]([OH:9])[CH:10]=[CH2:11] |^1:0|
|
Name
|
|
Quantity
|
0.667 g
|
Type
|
reactant
|
Smiles
|
[Li]
|
Name
|
|
Quantity
|
9.94 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C#C
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
9.94 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C#C
|
Name
|
acrolein
|
Quantity
|
6.634 g
|
Type
|
reactant
|
Smiles
|
C(=O)C=C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
6 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred for 21 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The lithium was almost completely consumed
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to 0° C.
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at 0° C. for 30 minutes
|
Duration
|
30 min
|
Type
|
WAIT
|
Details
|
at room temperature for 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
to quench the remaining lithium
|
Type
|
CUSTOM
|
Details
|
The mixture was quenched
|
Type
|
CUSTOM
|
Details
|
at 0° C
|
Type
|
CUSTOM
|
Details
|
The tetrahydrofuran and excess t-butylacetylene were evaporated
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted 3 times by dichloromethane (70 ml each time)
|
Type
|
WASH
|
Details
|
The organic phase was washed with water (2×20 ml)
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated
|
Type
|
CUSTOM
|
Details
|
to give 10.2 gr
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(C#CC(C=C)O)(C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 73.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |